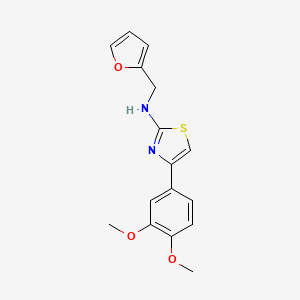![molecular formula C13H10F3N5 B5639622 3-methyl-5-(1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5639622.png)
3-methyl-5-(1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-methyl-5-(1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves multiple steps, including the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride to yield triazoles and pyrazoles in good to moderate yields (Ito et al., 1983). Additionally, iodine(III)-mediated oxidative cyclization has been employed for the synthesis of related triazole compounds, showcasing the versatility of synthetic approaches for this chemical class (Prakash et al., 2011).
Molecular Structure Analysis
The crystal structure of related 1,2,4-triazole derivatives has been determined by single-crystal X-ray diffraction analysis, revealing insights into their molecular configurations (Minga, 2005). These studies are crucial for understanding the molecular basis of the chemical and biological activities of these compounds.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including those that lead to the formation of antimicrobial agents. For example, Vilsmeier-Haack reaction has been utilized to form triazole derivatives with significant antimicrobial activities (Bhat et al., 2016).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, including their crystal structures and morphologies, have been extensively studied to understand their stability, solubility, and overall behavior in different environments. The crystalline structure and properties offer insights into the compound's potential applications in various fields (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, have been explored to gauge their utility in pharmaceutical and material science applications. Studies have shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial activities, indicating their potential as bioactive molecules (Reddy et al., 2010).
Propriétés
IUPAC Name |
3-methyl-5-(1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5/c1-8-18-12(11-5-6-17-19-11)21(20-8)10-4-2-3-9(7-10)13(14,15)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBVPUDFUWMTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=NN2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5639552.png)
![N-{2-[1-(1-methyl-1H-benzimidazol-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}acetamide](/img/structure/B5639560.png)

![(4aS*,7aR*)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5639577.png)
![butyl 2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5639583.png)
![(3aR*,9bR*)-2-(tetrahydro-2H-pyran-4-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5639589.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5639604.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5639608.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5639632.png)
![5-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5639637.png)
![2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B5639640.png)
![4-[5-(2,5-dichlorophenyl)-2-furyl]-3-buten-2-one](/img/structure/B5639642.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[4-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5639650.png)